molecular formula C17H17N3O B7547476 N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide

Cat. No. B7547476
M. Wt: 279.34 g/mol
InChI Key: IAKIJDYHWFGHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide (MPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPB is a benzimidazole derivative, and its chemical structure is similar to other benzimidazole derivatives that have been used for medicinal purposes.

Mechanism of Action

The mechanism of action of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has also been reported to have antifungal and antibacterial properties. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have anti-inflammatory activity, which may contribute to its potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high yield under certain reaction conditions. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has not been extensively studied in vivo, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. One potential direction is to further investigate its mechanism of action. Understanding the molecular targets of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide may help to identify its potential applications in the treatment of various diseases. Additionally, more studies are needed to investigate the in vivo efficacy and safety of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. Finally, the development of more efficient synthesis methods for N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide may help to facilitate its use in future research studies.

Synthesis Methods

The synthesis of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide involves the reaction of 1-phenyl-2,3-diaminopropane with methyl 3-bromopropionate. This reaction results in the formation of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. The synthesis of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been reported in several research studies, and the yield of the reaction varies depending on the reaction conditions.

Scientific Research Applications

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been studied extensively for its potential applications in the field of medicine. It has been reported to have anticancer, antifungal, and antibacterial properties. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antifungal activity against several fungal strains, including Candida albicans. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus.

properties

IUPAC Name

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-18-17(21)12-11-16-19-14-9-5-6-10-15(14)20(16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIJDYHWFGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.